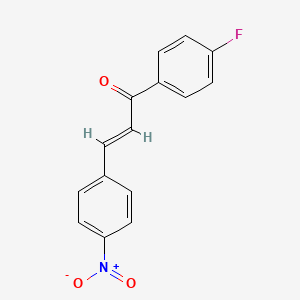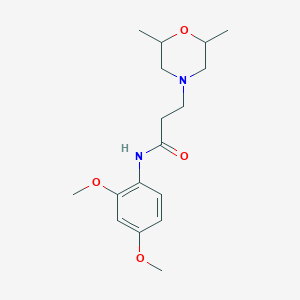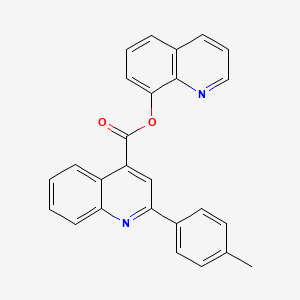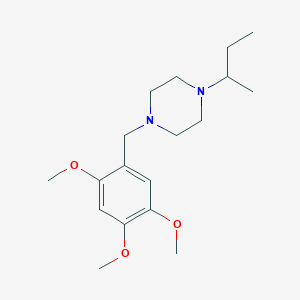
(1,1-Diphenylpentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Diphenylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1,1-diphenylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diphenylpentyl)benzene typically involves the reaction of benzene with 1,1-diphenylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is an example of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1,1-Diphenylpentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, and alkyl groups
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: AlCl3, FeCl3, sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
(1,1-Diphenylpentyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties
Mechanism of Action
The mechanism of action of (1,1-Diphenylpentyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to restore aromaticity. The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
Diphenylmethane: Consists of two phenyl groups attached to a central methylene group.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Comparison: (1,1-Diphenylpentyl)benzene is unique due to its 1,1-diphenylpentyl substituent, which imparts distinct chemical and physical properties compared to simpler aromatic compounds like toluene and diphenylmethane. The presence of the pentyl chain increases the compound’s hydrophobicity and affects its reactivity in various chemical reactions .
Properties
Molecular Formula |
C23H24 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,1-diphenylpentylbenzene |
InChI |
InChI=1S/C23H24/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI Key |
AVBSAVUEELODMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10883266.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10883269.png)

![Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10883315.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883316.png)

![1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883318.png)

![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883328.png)
![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)
![3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10883336.png)



